2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol
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Overview
Description
2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol is a chemical compound that features a trifluoromethyl group attached to a methoxy-substituted phenyl ring, which is further connected to a pyridin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The methoxy group is introduced via nucleophilic substitution reactions, while the pyridin-3-ol moiety is formed through cyclization reactions involving pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The methoxy and pyridin-3-ol moieties contribute to the compound’s binding affinity and specificity for certain receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)aniline
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Methoxy-5-(trifluoromethyl)phenol
Uniqueness
2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol is unique due to the combination of its trifluoromethyl, methoxy, and pyridin-3-ol groups. This combination imparts distinct physicochemical properties, such as increased lipophilicity, metabolic stability, and specific binding interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[2-methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-19-11-5-4-8(13(14,15)16)7-9(11)12-10(18)3-2-6-17-12/h2-7,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMCHBNZZIOBPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30683209 |
Source
|
Record name | 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-23-1 |
Source
|
Record name | 2-[2-Methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30683209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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